molecular formula C30H58CaO4S2 B13750885 Calcium 3-laurylthiopropionate CAS No. 36452-66-1

Calcium 3-laurylthiopropionate

Cat. No.: B13750885
CAS No.: 36452-66-1
M. Wt: 587.0 g/mol
InChI Key: WPBKLXIJCPTIAL-UHFFFAOYSA-L
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Description

Calcium 3-laurylthiopropionate is an organic compound with the molecular formula C30H58CaO4S2. It is a calcium salt of 3-laurylthiopropionic acid, where the lauryl group is a 12-carbon alkyl chain. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials due to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calcium 3-laurylthiopropionate typically involves the reaction of lauryl mercaptan (dodecyl mercaptan) with methyl acrylate to form laurylthiopropionate. This intermediate is then reacted with calcium hydroxide to form the final product. The reaction conditions often include the use of a catalyst, such as a boride cation-chloroaluminate ionic liquid, to facilitate the ester exchange reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction temperatures and the use of high-purity reagents to ensure the quality and consistency of the final product. The use of continuous reactors and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Calcium 3-laurylthiopropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the thiol form.

    Substitution: The lauryl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Calcium 3-laurylthiopropionate has several scientific research applications:

    Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.

    Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.

    Industry: It is widely used in the plastics and rubber industries to enhance the stability and longevity of products.

Mechanism of Action

The antioxidant properties of calcium 3-laurylthiopropionate are primarily due to its ability to scavenge free radicals and reactive oxygen species. The compound interacts with these reactive species, neutralizing them and preventing oxidative damage to materials and biological systems. The molecular targets include various oxidative intermediates, and the pathways involved are those related to the neutralization of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium 3-laurylthiopropionate is unique due to its high molecular weight and low volatility, which make it particularly effective in high-temperature applications. Its long lauryl chain provides additional hydrophobicity, enhancing its compatibility with various polymers and materials.

Properties

CAS No.

36452-66-1

Molecular Formula

C30H58CaO4S2

Molecular Weight

587.0 g/mol

IUPAC Name

calcium;3-dodecylsulfanylpropanoate

InChI

InChI=1S/2C15H30O2S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2

InChI Key

WPBKLXIJCPTIAL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCSCCC(=O)[O-].CCCCCCCCCCCCSCCC(=O)[O-].[Ca+2]

Origin of Product

United States

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